Pradefovir - 625095-60-5

Pradefovir

Catalog Number: EVT-279639
CAS Number: 625095-60-5
Molecular Formula: C17H19ClN5O4P
Molecular Weight: 423.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pradefovir is a liver-targeted prodrug of 9-(2-phosphonylmethoxyethyl)adenine (PMEA), also known as adefovir. [] Developed using HepDirect technology, it is designed to deliver adefovir specifically to the liver, increasing its efficacy against hepatitis B virus (HBV) while potentially minimizing systemic exposure and related toxicity. [, ]

Pradefovir belongs to the class of cyclic 1-aryl-1,3-propanyl prodrugs and is primarily investigated for its antiviral activity against HBV. []

Relevance: Adefovir is the active metabolite of Pradefovir. [, , ] Pradefovir was designed using the HepDirect technology to overcome the limitations of Adefovir Dipivoxil by targeting Adefovir specifically to the liver. [, ] This targeted approach aims to enhance efficacy and reduce systemic exposure, minimizing renal toxicity associated with Adefovir. []

Adefovir Diphosphate (ADV-DP)

Compound Description: Adefovir Diphosphate (ADV-DP) is the active intracellular metabolite of Adefovir, generated through phosphorylation. [] It acts as a potent inhibitor of HBV DNA polymerase, halting viral replication. []

Relevance: ADV-DP is the active form of Adefovir, the active metabolite of Pradefovir. [] Pradefovir's design aims to increase the concentration of ADV-DP in the liver, enhancing the suppression of HBV replication. [] This targeted approach aims to improve efficacy compared to Adefovir Dipivoxil.

Tenofovir Disoproxil Fumarate (TDF)

Compound Description: Tenofovir Disoproxil Fumarate (TDF) is another nucleotide analogue reverse transcriptase inhibitor used as a first-line treatment for chronic HBV infection. [, , , ]

Relevance: Pradefovir has shown promising results in treating patients with Lamivudine-resistant HBV infection. [] Clinical trials indicate that Pradefovir can effectively reduce HBV DNA levels in these patients. [] This highlights the potential of Pradefovir as a therapeutic option for individuals who have developed resistance to Lamivudine, a significant issue in chronic HBV management.

Emtricitabine

Compound Description: Emtricitabine, a nucleoside analogue reverse transcriptase inhibitor, is primarily used in treating HIV infection. [] While it possesses activity against HBV, its use is limited due to the risk of cross-resistance with Lamivudine. []

Relevance: The emergence of cross-resistance with Lamivudine limits the utility of Emtricitabine in treating chronic HBV infection. [] In contrast, Pradefovir has demonstrated efficacy against Lamivudine-resistant HBV, making it a potentially more favorable option in such clinical scenarios. []

Source and Classification

Pradefovir is derived from adefovir dipivoxil, which is an acyclic phosphonate analogue of adenine. The compound is synthesized to improve the pharmacokinetics and bioavailability of adefovir, allowing for more effective antiviral activity against hepatitis B virus while minimizing side effects, particularly nephrotoxicity .

Synthesis Analysis

The synthesis of pradefovir involves several key steps that utilize various chemical reactions to create the desired prodrug structure. The general methods for synthesizing pradefovir include:

  1. Base-Catalyzed Nucleophilic Opening: This method involves the nucleophilic opening of an oxirane ring using appropriate nucleobases. For instance, (S)-2-(trityloxymethyl)oxirane can be reacted with nucleobases to create 3-O-substituted (S)-2,3-dihydroxypropyl derivatives .
  2. Alkylation: The nucleobase is alkylated with synthetic precursors such as dialkyl esters of phosphonomethoxyalkyl halides or tosylates. This step introduces the phosphonomethyl residue into the nucleobase structure .
  3. Ring-Closure Reactions: Certain aminoalkylphosphonates undergo ring-closure reactions to form heterocyclic base moieties, which are crucial for the final structure of pradefovir .
  4. Transformation and Deprotection: Following these initial reactions, reactive functional groups in the side chain or heterocyclic base are transformed or deprotected to yield pradefovir in its active form .
Molecular Structure Analysis

Pradefovir's molecular structure can be represented as follows:

  • Chemical Formula: C₁₃H₁₈N₅O₄P
  • Molecular Weight: Approximately 335.29 g/mol

The structure features a phosphonate group attached to a modified nucleoside backbone, which enhances its affinity for liver tissues. The presence of the phosphonomethyl group is critical for its antiviral activity as it mimics natural nucleotides used by viral polymerases during replication .

Chemical Reactions Analysis

Pradefovir undergoes various chemical reactions that facilitate its conversion into active forms and its interaction with biological targets:

  • Hydrolysis: In vivo, pradefovir is hydrolyzed to release adefovir, which then exerts its antiviral effects by inhibiting viral DNA polymerase.
  • Phosphorylation: Adefovir must be phosphorylated by cellular kinases to form its active triphosphate form, which competes with natural deoxyadenosine triphosphate for incorporation into viral DNA .

These reactions are essential for the therapeutic efficacy of pradefovir in treating hepatitis B virus infections.

Mechanism of Action

Pradefovir operates through a mechanism similar to that of other nucleotide analogues:

  1. Inhibition of Viral Polymerase: Once converted into its active triphosphate form, it competes with natural substrates (deoxyadenosine triphosphate) for incorporation into viral DNA.
  2. Chain Termination: The incorporation of pradefovir triphosphate into viral DNA leads to chain termination during replication, effectively halting the proliferation of the virus.

This mechanism allows pradefovir to exert potent antiviral effects against hepatitis B virus while limiting systemic exposure and potential nephrotoxicity associated with higher doses of adefovir .

Physical and Chemical Properties Analysis

Pradefovir exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and organic solvents, which aids in its formulation for oral delivery.
  • Stability: Pradefovir demonstrates stability under physiological conditions but is sensitive to hydrolysis in alkaline environments.
  • pH Sensitivity: The compound's solubility and stability can vary significantly with pH, influencing its absorption and bioavailability .

These properties are critical in determining the formulation strategies used in clinical applications.

Applications

Pradefovir's primary application lies in its use as an antiviral agent against chronic hepatitis B virus infection. Its development was aimed at providing an effective treatment option that reduces renal toxicity compared to existing therapies like adefovir dipivoxil. Clinical trials have demonstrated that pradefovir has favorable pharmacokinetics and safety profiles, making it a promising candidate for further development in antiviral therapy .

Properties

CAS Number

625095-60-5

Product Name

Pradefovir

IUPAC Name

9-[2-[[(2R,4S)-4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]methoxy]ethyl]purin-6-amine

Molecular Formula

C17H19ClN5O4P

Molecular Weight

423.8 g/mol

InChI

InChI=1S/C17H19ClN5O4P/c18-13-3-1-2-12(8-13)14-4-6-26-28(24,27-14)11-25-7-5-23-10-22-15-16(19)20-9-21-17(15)23/h1-3,8-10,14H,4-7,11H2,(H2,19,20,21)/t14-,28+/m0/s1

InChI Key

GWNHAOBXDGOXRR-HJFSHJIFSA-N

SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Solubility

Soluble in DMSO

Synonyms

hepavir-B
ICN 2001-3
ICN-2001-3
ICN2001-3
MB 06866
MB-06866
MB-6866
MB06866
pradefovir
pradefovir mesylate
remofovir
remofovir mesylate

Canonical SMILES

C1COP(=O)(OC1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Isomeric SMILES

C1CO[P@@](=O)(O[C@@H]1C2=CC(=CC=C2)Cl)COCCN3C=NC4=C(N=CN=C43)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.